2-Chloro-5-(2-ethoxy-1,1,2,2-tetrafluoroethyl)pyridine
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Overview
Description
2-Chloro-5-(2-ethoxy-1,1,2,2-tetrafluoroethyl)pyridine is a chemical compound with the molecular formula C9H8ClF4NO It is a pyridine derivative characterized by the presence of a chloro group at the 2-position and a 2-ethoxy-1,1,2,2-tetrafluoroethyl group at the 5-position
Mechanism of Action
Target of Action
The primary targets of 2-Chloro-5-(2-ethoxy-1,1,2,2-tetrafluoroethyl)pyridine It’s known that many pyridine derivatives interact with various enzymes and receptors in the body .
Mode of Action
The exact mode of action of This compound It’s known that halides like this compound typically react via nucleophilic substitution .
Biochemical Pathways
The specific biochemical pathways affected by This compound Pyridine derivatives are known to interact with various biochemical pathways, depending on their specific structure and functional groups .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of This compound The compound’s physical properties such as its molecular weight (25761) and its liquid form at room temperature suggest that it may have good bioavailability .
Result of Action
The molecular and cellular effects of This compound Pyridine derivatives are known to have various biological activities, depending on their specific structure and functional groups .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of This compound The compound’s stability at room temperature suggests that it may be relatively stable under normal environmental conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(2-ethoxy-1,1,2,2-tetrafluoroethyl)pyridine typically involves the reaction of 2-chloropyridine with 2-ethoxy-1,1,2,2-tetrafluoroethane under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, such as dimethylformamide (DMF). The reaction mixture is heated to a temperature of around 100-120°C for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(2-ethoxy-1,1,2,2-tetrafluoroethyl)pyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group at the 2-position can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the chloro group to a hydrogen atom, forming 2-ethoxy-1,1,2,2-tetrafluoroethylpyridine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like DMF or DMSO.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyridines with various functional groups.
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of 2-ethoxy-1,1,2,2-tetrafluoroethylpyridine.
Scientific Research Applications
2-Chloro-5-(2-ethoxy-1,1,2,2-tetrafluoroethyl)pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-(trifluoromethyl)pyridine: Similar structure but with a trifluoromethyl group instead of a tetrafluoroethyl group.
2-Chloro-5-(2,2,2-trifluoroethyl)pyridine: Contains a trifluoroethyl group instead of a tetrafluoroethyl group.
2-Chloro-5-(2-ethoxyethyl)pyridine: Similar structure but without the fluorine atoms.
Uniqueness
2-Chloro-5-(2-ethoxy-1,1,2,2-tetrafluoroethyl)pyridine is unique due to the presence of the tetrafluoroethyl group, which imparts distinct electronic and steric properties
Properties
IUPAC Name |
2-chloro-5-(2-ethoxy-1,1,2,2-tetrafluoroethyl)pyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClF4NO/c1-2-16-9(13,14)8(11,12)6-3-4-7(10)15-5-6/h3-5H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBGHLLYJIGJKET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C(C1=CN=C(C=C1)Cl)(F)F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClF4NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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